2-Methyl-1-phenylpropan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

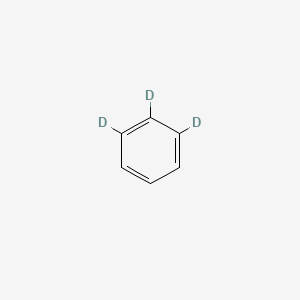

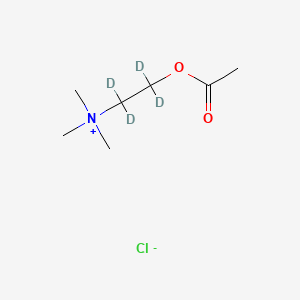

“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a compound with the CAS Number 1989672-75-4 . It has a molecular weight of 227.78 and is a powder in physical form . It is stored at room temperature . The IUPAC name for this compound is N-isopropyl-2-methyl-1-phenylpropan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “2-Methyl-1-phenylpropan-1-amine hydrochloride” is 1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“2-Methyl-1-phenylpropan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 227.78 .Applications De Recherche Scientifique

Neurodegenerative Disorders Treatment

- Application Summary : 2-Methyl-1-phenylpropan-1-amine hydrochloride, also known as N-methyl-2-phenylpropan-1-amine (phenpromethamine) and 2-phenylpropan-1-amine (β-methylphenylethylamine, BMPEA), is used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

- Methods of Application : The compound is administered as a drug, often in combination with other treatments. For example, pargyline, a derivative of propargylamine, is used as a monoamine oxidase inhibitor .

- Results/Outcomes : The compound has been found to have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes .

Forensic Analysis

- Application Summary : This compound is used as an analytical reference standard in forensic analysis . It is a positional isomer of methamphetamine and has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency .

- Methods of Application : The compound is analyzed using liquid chromatography/mass spectrometry (LC/MS) .

- Results/Outcomes : The compound produces mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), and can interfere with the analysis of MA and AP .

Solvent-free Synthesis of Propargylamines

- Application Summary : Propargylamines are a class of compounds with many pharmaceutical and biological properties . 2-Methyl-1-phenylpropan-1-amine hydrochloride is used in the solvent-free synthesis of propargylamines .

- Methods of Application : The compound is used in A3 and KA2 coupling reactions .

- Results/Outcomes : This approach provides a green and efficient method for the synthesis of propargylamines .

Analytical Reference Standard

- Application Summary : 2-Methyl-1-phenylpropan-1-amine hydrochloride is used as an analytical reference standard . It is a positional isomer of methamphetamine that has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency .

- Methods of Application : The compound is used as a starting material in calibrators or controls for a variety of LC/MS or GC/MS applications .

- Results/Outcomes : This product is intended for research and forensic applications .

Treatment of Type 1 Diabetes and Cardiovascular Complications

- Application Summary : Pargyline, a derivative of 2-Methyl-1-phenylpropan-1-amine hydrochloride, is used for treating type 1 diabetes and the cardiovascular complications associated with it .

- Methods of Application : The compound is administered as a drug, often in combination with other treatments .

- Results/Outcomes : Pargyline has been found to have inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it useful for these treatments .

Discrimination of Phenylethylamines

- Application Summary : A novel method has been developed to distinguish 2-Methyl-1-phenylpropan-1-amine hydrochloride from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry .

- Methods of Application : The compound is analyzed using liquid chromatography/mass spectrometry (LC/MS). Derivatization using N-succinimidyl-4-nitrophenylacetate and 4-nitrobenzoyl chloride was found to be effective .

- Results/Outcomes : The newly developed method was proved to be usable for discriminating among those phenylethylamines .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-methyl-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDSYIZUCSUNKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735000 |

Source

|

| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-phenylpropan-1-amine hydrochloride | |

CAS RN |

24290-47-9 |

Source

|

| Record name | 2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B580273.png)

![(+)-2,3,4,6-Tetrahydro-9-methoxy-1,2,5-trimethyl-1H-pyrido[4,3-b]carbazole](/img/structure/B580282.png)